2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C14H17N3O It is characterized by the presence of a cyclobutanol ring attached to a phthalazinyl group through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol typically involves the reaction of 4-methylphthalazin-1-amine with cyclobutanone in the presence of a methylating agent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a cyclobutanone derivative, while reduction may produce a cyclobutanol derivative with different substituents.
Scientific Research Applications
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclopentan-1-ol: Similar structure with a cyclopentanol ring instead of a cyclobutanol ring.
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclohexan-1-ol: Similar structure with a cyclohexanol ring instead of a cyclobutanol ring.
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclopropan-1-ol: Similar structure with a cyclopropanol ring instead of a cyclobutanol ring.
Uniqueness
The uniqueness of 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs
Biological Activity
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C14H17N3O. It features a cyclobutanol ring linked to a phthalazinyl group via a methylamino connection. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biological systems.
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives. Its hydroxyl group can be oxidized to form a ketone, while the methylamino group can participate in substitution reactions with electrophiles.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of enzymes or receptors by binding to them, influencing various biochemical pathways. The precise molecular targets remain to be fully elucidated but are expected to include proteins involved in key physiological processes.
Research Findings
Recent studies have explored the compound's potential as a pharmaceutical intermediate and its effects on biological systems. For instance, experimental screening against macromolecular targets has indicated that compounds similar to this compound show promise in binding to multiple protein targets, enhancing their therapeutic potential .
Case Studies
- Target Prediction Models : Research utilizing target prediction models has identified numerous protein interactions for compounds within the same chemical class as this compound. A total of 3262 distinct protein targets were predicted based on molecular similarity, indicating a broad spectrum of potential biological activities .
- Library Screening : In a study involving compound libraries, various derivatives were screened for biological activity. The results highlighted the diversity of targets and bioactivities associated with compounds structurally related to this compound, showcasing their relevance in drug discovery and development .
Table 1: Summary of Biological Activity Predictions
Compound Name | Number of Predicted Targets | Novelty Score |
---|---|---|
This compound | 3262 | 0.74 |
Other Similar Compounds | Varies | Varies |
Table 2: Reaction Types and Products
Reaction Type | Major Products Formed |
---|---|
Oxidation | Cyclobutanone derivatives |
Reduction | Cyclobutanol derivatives with different substituents |
Substitution | Various substituted derivatives |
Properties
IUPAC Name |
2-[methyl-(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-10-5-3-4-6-11(10)14(16-15-9)17(2)12-7-8-13(12)18/h3-6,12-13,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERISIWZZUHVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N(C)C3CCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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